molecular formula C24H22O4 B12071391 Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester CAS No. 7717-62-6

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester

Cat. No.: B12071391
CAS No.: 7717-62-6
M. Wt: 374.4 g/mol
InChI Key: LLKYFSIQIWRHPU-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7717-62-6

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-phenyl-2-(2-phenylacetyl)oxyethyl] 2-phenylacetate

InChI

InChI=1S/C24H22O4/c25-23(16-19-10-4-1-5-11-19)27-18-22(21-14-8-3-9-15-21)28-24(26)17-20-12-6-2-7-13-20/h1-15,22H,16-18H2

InChI Key

LLKYFSIQIWRHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants : Benzeneacetic acid (2 mol), 1-phenyl-1,2-ethanediol (1 mol).

  • Catalyst : 1–5 wt% H2SO4.

  • Conditions : Reflux in toluene or xylene at 140–160°C for 4–8 hours.

  • Equilibrium Management : Excess alcohol or azeotropic removal of water using a Dean-Stark apparatus to shift equilibrium toward ester formation.

Yield and Purity

  • Yield : 70–85% after purification by vacuum distillation.

  • Purity : ≥95% after washing with NaHCO3 (to neutralize residual acid) and recrystallization from ethanol.

Acyl Chloride-Based Esterification

Activation of benzeneacetic acid as its acyl chloride (phenylacetyl chloride) enables faster esterification under milder conditions. This method avoids equilibrium limitations and is suitable for heat-sensitive substrates.

Procedure

  • Step 1 : Synthesis of phenylacetyl chloride by reacting benzeneacetic acid with SOCl2 or PCl5.

  • Step 2 : Dropwise addition of phenylacetyl chloride to 1-phenyl-1,2-ethanediol in anhydrous pyridine or Et3N (base) at 0–5°C.

  • Workup : Quench with ice water, extract with ethyl acetate, and dry over MgSO4.

Yield and Purity

  • Yield : 80–90% due to irreversible reaction dynamics.

  • Purity : ≥98% after column chromatography (silica gel, hexane/ethyl acetate).

Metal-Catalyzed Esterification

Transition metal catalysts, such as titanium(IV) isopropoxide or tin-based compounds, enhance reaction rates and selectivity. This method is highlighted in patent WO2019059801A1 for benzoic acid esters and adapted here.

Procedure

  • Catalyst : 0.05–0.1 wt% titanium(IV) isopropoxide.

  • Solvent : Xylene or mesitylene.

  • Conditions : Stepwise heating (180°C → 220°C → 240°C) over 3–5 hours to prevent sublimation of unreacted acid.

  • Purification : Vacuum distillation at 240–250°C (2–15 kPa) to recover excess acid and solvent.

Yield and Purity

  • Yield : 85–92% with efficient recycling of unreacted acid.

  • Purity : 97–99% after treatment with activated carbon.

Solid Acid Catalysis (Amberlyst-15)

Heterogeneous catalysts like Amberlyst-15 simplify product isolation and enable catalyst reuse. This method is effective for large-scale production.

Procedure

  • Catalyst : 10 wt% Amberlyst-15.

  • Conditions : Solvent-free, 110°C, 6 hours.

  • Workup : Filter catalyst, wash ester with water, and dry under vacuum.

Yield and Purity

  • Yield : 75–80% with catalyst reuse for 3–5 cycles.

  • Purity : ≥96% after recrystallization.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Scalability
Fischer EsterificationH2SO4140–1604–870–8595High
Acyl ChloridePyridine0–252–480–9098Moderate
Metal-CatalyzedTi(OiPr)4180–2403–585–9297–99High
Solid AcidAmberlyst-15110675–8096High

Critical Challenges and Solutions

  • Byproduct Formation :

    • Monoester intermediates may form due to incomplete reaction.

    • Mitigation : Use excess benzeneacetic acid (2.2:1 molar ratio) and prolonged reaction time.

  • Purification Difficulties :

    • High-boiling solvents (xylene) complicate distillation.

    • Solution : Employ wiped-film evaporators or fractional crystallization.

  • Catalyst Deactivation :

    • Metal catalysts degrade at >250°C.

    • Solution : Stepwise temperature control and catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzeneacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and acids.

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetic acid derivatives have been extensively studied for their therapeutic potential. The ester form has shown promise in various pharmaceutical applications:

  • Anti-inflammatory Agents : Research indicates that benzeneacetic acid derivatives possess anti-inflammatory properties. Studies have demonstrated their effectiveness in reducing inflammation markers in animal models .
  • Antimicrobial Activity : Some studies suggest that benzeneacetic acid esters exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
  • Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial settings:

  • Additives in Polymers : This compound is used as an additive in the production of plastics and polymers. It acts as a stabilizer and enhances the thermal properties of materials .
  • Cosmetic Formulations : Due to its stability and low toxicity profile, it is incorporated into cosmetic products as a fragrance component or skin conditioning agent .

Case Study 1: Anti-inflammatory Research

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various benzeneacetic acid derivatives. Researchers found that specific modifications to the structure enhanced efficacy against inflammatory cytokines in vitro. The findings suggest potential for developing new anti-inflammatory drugs based on this compound .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of benzeneacetic acid esters against Staphylococcus aureus, results indicated significant inhibition at low concentrations. This study supports the potential use of these compounds in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzeneacetic acid and 1-phenyl-1,2-ethanediol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester
  • CAS Number : 7717-62-6
  • Molecular Formula : C₂₄H₂₂O₄
  • Molecular Weight : 374.43 g/mol
  • Density : 1.179 g/cm³
  • Boiling Point : 510.2°C at 760 mmHg
  • Flash Point : 254.7°C
  • Structure : Composed of two phenyl groups linked via a 1,2-ethanediyl ester backbone, with each benzene ring connected to an acetic acid ester moiety .

Applications: Primarily used in organic synthesis and specialty materials due to its aromatic ester structure, which imparts stability and moderate polarity. Potential applications include fragrance intermediates or liquid crystal precursors, though specific industrial uses require further validation.

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Ethanediyl Ester Linkages

Examples include:

  • Benzoic acid, 4-(trans-4-propylcyclohexyl)-1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester (CAS 136517-23-2)
    • Molecular Formula : C₄₀H₅₀O₄
    • Molecular Weight : 610.82 g/mol
    • Key Difference : Incorporates a trans-4-propylcyclohexyl substituent, enhancing liquid crystalline properties.
    • Application : Widely used as a chiral dopant in liquid crystal displays (LCDs) due to its helical twisting power .
  • Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, (1S)-1-phenyl-1,2-ethanediyl ester (CAS 165660-09-3)
    • Molecular Formula : C₄₄H₅₈O₄
    • Molecular Weight : 650.93 g/mol
    • Key Difference : Longer pentylcyclohexyl chain increases thermal stability (melting point: 144.5°C) and mesophase range, making it suitable for high-performance LC materials .

Comparison Table :

Property Target Compound 4-(trans-4-propylcyclohexyl) Derivative 4-(trans-4-pentylcyclohexyl) Derivative
Molecular Weight 374.43 g/mol 610.82 g/mol 650.93 g/mol
Boiling Point 510.2°C Not reported 736.3°C (predicted)
Application Synthetic intermediate LCD chiral dopant Advanced LC materials

Phenylacetic Acid Esters

  • Benzyl Phenylacetate (CAS 102-19-2) Molecular Formula: C₁₅H₁₄O₂ Key Difference: Monoester structure with a benzyl group instead of the ethanediyl bridge. Application: Common flavoring agent (FEMA 2149) with a honey-like odor, contrasting with the target compound’s lack of reported sensory properties .
  • Citronellyl Phenylacetate (CAS 139-70-8)

    • Molecular Formula : C₁₉H₂₈O₂
    • Key Difference : Terpene-derived citronellyl group enhances volatility and floral fragrance.
    • Application : Used in perfumery, highlighting functional group diversity in ester applications .

Diacetic Acid Derivatives

  • 1,2-Phenylenediacetic Acid (CAS 626-72-2)
    • Molecular Formula : C₁₀H₁₀O₄
    • Key Difference : Carboxylic acid groups replace ester linkages, increasing polarity and reactivity.
    • Application : Intermediate in polymer synthesis and pharmaceuticals, diverging from the target compound’s ester-based stability .

Key Research Findings

  • Cyclohexyl substituents in analogues enhance thermal stability and LC compatibility, whereas phenyl groups prioritize aromatic interactions .
  • Synthetic Challenges :

    • The target compound’s synthesis requires precise stoichiometry to avoid cross-esterification byproducts, a challenge less prominent in simpler phenylacetic esters .

Biological Activity

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester (CAS No. 7758-88-5) is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₆O₂
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzeneacetic acid derivatives may exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Compound Activity Target Organisms
Benzeneacetic acid derivativesAntimicrobialS. aureus, E. coli
1,2-Benzenedicarboxylic acidAntifouling, AntimicrobialVarious pathogenic bacteria

Anti-inflammatory Effects

Benzeneacetic acid derivatives have also been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This suggests their potential utility in treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various benzeneacetic acid derivatives revealed that modifications in the ester group significantly enhanced their antibacterial properties. The most active derivative showed an inhibition zone of 25 mm against S. aureus at a concentration of 2.5 µg/mL .
  • Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory effects of benzeneacetic acid derivatives using animal models. The results indicated a marked reduction in edema and inflammatory markers in treated subjects compared to controls .

Toxicological Profile

While the biological activities of benzeneacetic acid derivatives are promising, it is essential to consider their toxicological profiles. According to assessments conducted under the Canadian Environmental Protection Act (CEPA), the compound has been evaluated for ecological risks and was found to pose a low risk to human health and the environment at current exposure levels .

Q & A

Basic: What synthetic routes are commonly employed to produce Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester, and how is purity ensured?

Methodological Answer:
The compound is typically synthesized via esterification reactions, such as coupling substituted benzoic acid derivatives with 1-phenyl-1,2-ethanediol under catalytic conditions. For high-performance liquid chromatography (HPLC) purity (≥99.5%), column chromatography with silica gel or reverse-phase HPLC is recommended. Post-synthesis, purity is validated using HPLC with UV detection at 254 nm, and structural confirmation is achieved via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Melting points (e.g., 131–133°C for specific stereoisomers) are determined using differential scanning calorimetry (DSC) to verify crystallinity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies ester carbonyl stretches (~1720 cm1^{-1}) and aromatic C-H vibrations.
  • NMR Spectroscopy : 1^1H NMR reveals splitting patterns for the ethanediyl backbone (δ 4.5–5.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^13C NMR confirms ester carbonyl carbons (~170 ppm).
  • HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients.
  • DSC : Measures phase transitions (e.g., melting points) critical for applications in liquid crystals .

Advanced: How does stereochemical configuration (e.g., (1S)- vs. (1R)-enantiomers) impact its function as a chiral dopant in liquid crystals?

Methodological Answer:
The (1S)-enantiomer induces a right-handed helical twist in cholesteric liquid crystals (CLCs), while the (1R)-enantiomer produces a left-handed twist. This is quantified using polarizing optical microscopy (POM) and helical twisting power (HTP) measurements. For example, the (1S)-enantiomer (CAS 165660-09-3) in S1011 dopants enables precise control of pitch length in CLCs, critical for optical devices. Enantiomeric excess (ee) must be ≥98% (validated via chiral HPLC) to avoid phase instability .

Advanced: How can researchers resolve contradictions in phase behavior data when formulating liquid crystal mixtures with this compound?

Methodological Answer:
Contradictions in phase behavior (e.g., nematic vs. smectic transitions) often arise from impurities or solvent history. Mitigation strategies include:

Thermogravimetric Analysis (TGA) : Ensures solvent residues are <0.1%.

Temperature-Gradient POM : Maps phase transitions across heating/cooling cycles.

Small-Angle X-ray Scattering (SAXS) : Resolves long-range order discrepancies.

Binary Mixture Studies : Isolate interactions with co-dopants (e.g., RM257) to identify antagonistic effects .

Advanced: What experimental parameters are vital for integrating this compound into 3D-printable cholesteric liquid crystal elastomers (CLCEs)?

Methodological Answer:
Key parameters for CLCEs include:

  • Crosslinking Density : Controlled via acrylate-functionalized mesogens (e.g., RM257) and photoinitiators (e.g., I-651) at 1–3 wt%.
  • Dopant Concentration : 2–5 wt% S1011 ensures uniform helical alignment without phase separation.
  • Printing Conditions : UV curing at 365 nm (10 mW/cm2^2) under nitrogen to prevent oxygen inhibition.
  • Mechanochromic Validation : Uniaxial tensile testing coupled with POM confirms strain-dependent wavelength shifts .

Basic: What are the compound’s key physicochemical properties relevant to solvent selection?

Methodological Answer:

  • Density : 1.042±0.06 g/cm3^3 (critical for buoyancy-driven phase separation in mixtures).
  • Boiling Point : 736.3±60.0°C (sublimation may occur under vacuum).
  • LogP : 12.15 (indicates high hydrophobicity; use toluene or THF for dissolution).
  • Hansen Solubility Parameters : δD ≈ 18.5 MPa1/2^{1/2}, δP ≈ 4.2 MPa1/2^{1/2} (guides compatibility with polar aprotic solvents) .

Advanced: How can computational modeling predict the compound’s mesomorphic behavior in novel LC formulations?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model alkyl chain flexibility (e.g., pentylcyclohexyl groups) and π-π stacking of aromatic cores.
  • Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict HTP.
  • Machine Learning (ML) : Train models on existing phase diagrams to extrapolate transition temperatures for new mixtures .

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